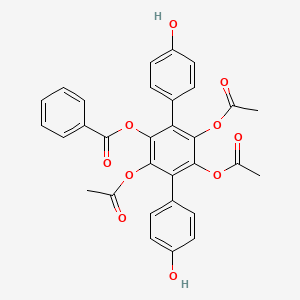
curtisian A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Curtisian A is a para-terphenyl that consists of 1,4-diphenylbenzene substituted by acetyloxy groups at positions 3', 5' and 6', hydroxy groups at positions 4 and 4'' and a benzyloxy group at position 2'. It is isolated from the fruit body of the mushroom Paxillus curtisii and exhibits radical scavenging activity. It has a role as a metabolite and a radical scavenger. It is a member of phenols, an acetate ester, a benzoate ester and a para-terphenyl. It derives from a hydride of a 1,4-diphenylbenzene.
Applications De Recherche Scientifique
Neuroprotection and Glutamate Neurotoxicity Inhibition
Curtisian A, along with other p-terphenyl derivatives from the mushroom Paxillus curtisii, has been identified as a protective agent against glutamate-induced neurotoxicity in neuronal cells. These compounds exhibit their neuroprotective effects by blocking NMDA receptor-mediated cell death and not AMPA/kainate-mediated cell death. Their neuroprotective mechanism is attributed to their antioxidative activity against iron-mediated oxidative damage and their potent iron chelating properties, suggesting their potential as therapeutic agents in neurodegenerative diseases such as ischemic stroke, traumatic brain injury, and epilepsy (Lee et al., 2003).
Antioxidant Activity
Further studies on the Paxillus curtisii mushroom have led to the isolation of curtisians, including Curtisian A, demonstrating significant antioxidative activities. These activities are primarily showcased through their effectiveness in radical-scavenging systems, notably against 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals. This antioxidant property highlights their potential in combating oxidative stress-related conditions (Quang et al., 2003).
Free Radical Scavenging
Curtisian A, along with other curtisians, has been isolated as a new p-terphenyl compound with significant inhibitory activity against lipid peroxidation, indicating its role as a potent free radical scavenger. This activity suggests its use in preventing or treating diseases associated with oxidative stress and lipid peroxidation (Yun et al., 2000).
Iron Chelation and Wood Degradation by Fungi
Curtisian A's role extends beyond neuroprotection and antioxidation to ecological functions, such as the degradation of wood by the fungus Paxillus curtisii. This process is facilitated by the iron chelation properties of Curtisian A, underscoring the ecological and biological significance of these compounds in natural processes (Lee et al., 2013).
Propriétés
Nom du produit |
curtisian A |
|---|---|
Formule moléculaire |
C31H24O10 |
Poids moléculaire |
556.5 g/mol |
Nom IUPAC |
[2,4,5-triacetyloxy-3,6-bis(4-hydroxyphenyl)phenyl] benzoate |
InChI |
InChI=1S/C31H24O10/c1-17(32)38-27-25(20-9-13-23(35)14-10-20)29(40-19(3)34)30(41-31(37)22-7-5-4-6-8-22)26(28(27)39-18(2)33)21-11-15-24(36)16-12-21/h4-16,35-36H,1-3H3 |
Clé InChI |
QDZWMWAQPMOEEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C(=C(C(=C1OC(=O)C)C2=CC=C(C=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C)C4=CC=C(C=C4)O |
Synonymes |
curtisian A curtisian-A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



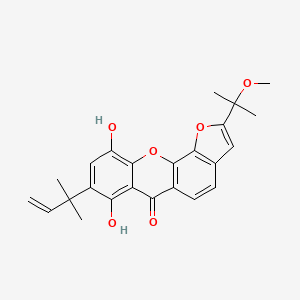
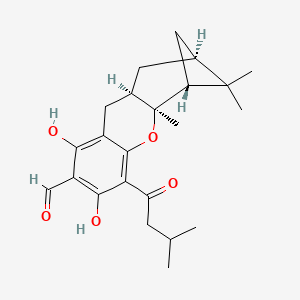
![(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1246274.png)
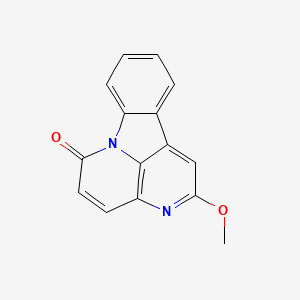
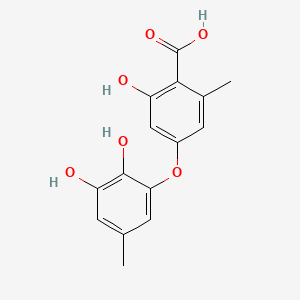
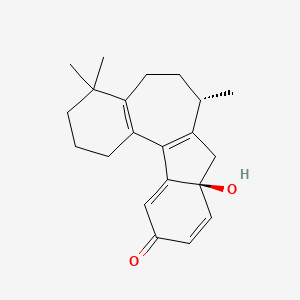
![(s)-2-(2,2-Dimethylpropyl)-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1246280.png)
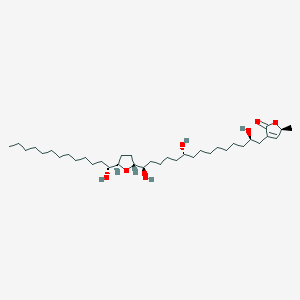
![3,9-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B1246283.png)
![(5R,6S,7R,9R,12S,13S,16S,18R)-12,16,18-trihydroxy-7-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-dien-11-one](/img/structure/B1246286.png)
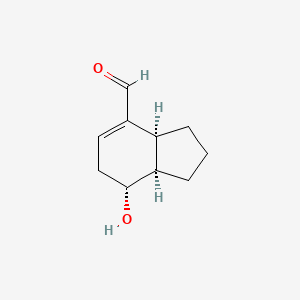
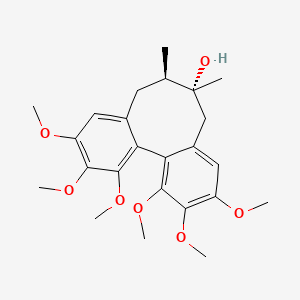
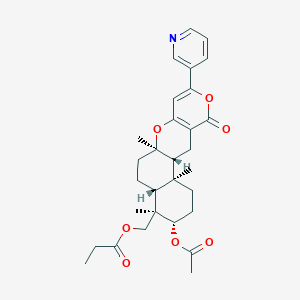
![(4aS,12bS)-4,4,12b-trimethyl-1,2,3,4a,5,6-hexahydrobenzo[a]anthracene-8,11-dione](/img/structure/B1246291.png)